![molecular formula C8H6ClN3 B1353441 5-(2-chlorophenyl)-1H-1,2,4-triazole CAS No. 56015-92-0](/img/structure/B1353441.png)
5-(2-chlorophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-1H-1,2,4-triazole is an organic compound with the molecular formula C8H5ClN3. It is a member of the triazole family of heterocyclic compounds, and is used in various scientific research applications. This compound is of particular interest due to its ability to act as both an inhibitor and a catalyst in certain reactions.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and π-Hole Tetrel Bonding Interactions : A study reported the synthesis and characterization of triazole derivatives, showcasing how substituents influence the nucleophilic/electrophilic nature of groups and the interaction energy of tetrel bonds, which are relevant for developing materials with specific electronic properties (Ahmed et al., 2020).
- X-ray Crystallography of Triazole Derivatives : Another research focused on the single-crystal X-ray structure determination of a triazole compound, revealing its molecular configuration and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications (Yeo, Azizan, & Tiekink, 2019).
Interaction with Biological Macromolecules
- Binding to Biomacromolecules : Research on two new 1,2,3-triazole derivatives demonstrated their strong interactions with human serum albumin, bovine hemoglobin, and DNA, suggesting potential for drug design due to significant binding constants and the influence on the microenvironment of amino acids residues (Liu et al., 2020).
Antimicrobial Activities
- Antimicrobial Properties : A study synthesized new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing the 1,2,4-Triazolo nucleus, showing significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents (Purohit et al., 2011).
Mechanism of Action
Target of Action
The primary target of 5-(2-chlorophenyl)-1H-1,2,4-triazole is the GABA A receptor . This receptor is the major inhibitory neurotransmitter in the central nervous system .
Mode of Action
5-(2-chlorophenyl)-1H-1,2,4-triazole interacts with its target, the GABA A receptor, by enhancing the activity of gamma aminobutyric acid (GABA), leading to enhanced GABAergic inhibition of neuronal firing .
Biochemical Pathways
It is believed that the compound’s interaction with the gaba a receptor leads to an increase in the inhibitory effects of gaba, thereby affecting neuronal firing .
Pharmacokinetics
5-(2-chlorophenyl)-1H-1,2,4-triazole is rapidly and completely absorbed after oral administration . The absolute bioavailability of the compound is about 90% . Maximum plasma concentrations of the compound are reached within 1 to 4 hours after oral administration . The compound is approximately 85% bound to plasma proteins . It is highly metabolized, with less than 2% unchanged compound being excreted in the urine . Biotransformation occurs mainly by reduction of the 7-nitro group to the 4-amino derivative .
Result of Action
The molecular and cellular effects of 5-(2-chlorophenyl)-1H-1,2,4-triazole’s action are primarily related to its enhancement of GABAergic inhibition of neuronal firing . This results in the compound’s antiseizure and antipanic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-chlorophenyl)-1H-1,2,4-triazole. For instance, temperature-dependent ordering of the methyl group in the crystal structure of a close analogue of the compound has been observed . .
properties
IUPAC Name |
5-(2-chlorophenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJUBANPLITKPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427901 |
Source
|
Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-1H-1,2,4-triazole | |
CAS RN |
56015-92-0 |
Source
|
Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.